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Silicone defoamer - oil

Surface tension Spreading coefficient Defoaming mechanism

CAS 68554-65-4 designates a polyalkyleneoxide-modified polydimethylsiloxane (silicone-polyether copolymer) whose IUPAC name is Siloxanes and Silicones, di-Me, polymers with Me silsesquioxanes and polyethylene-polypropylene glycol mono-Bu ether. It belongs to the organomodified siloxane class of defoamers, which combine the low surface energy of a polydimethylsiloxane backbone with the tunable hydrophilicity of pendant polyether chains.

Molecular Formula C6-H9-N-O6.3Na
Molecular Weight
CAS No. 68554-65-4
Cat. No. B1164948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicone defoamer - oil
CAS68554-65-4
SynonymsSilwet(TM)L-720AP, Polyalkyleneoxide modified polydimethylsiloxane
Molecular FormulaC6-H9-N-O6.3Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicone Defoamer Oil CAS 68554-65-4 — Class Identity and Comparator Framework for Scientific Procurement


CAS 68554-65-4 designates a polyalkyleneoxide-modified polydimethylsiloxane (silicone-polyether copolymer) whose IUPAC name is Siloxanes and Silicones, di-Me, polymers with Me silsesquioxanes and polyethylene-polypropylene glycol mono-Bu ether [1]. It belongs to the organomodified siloxane class of defoamers, which combine the low surface energy of a polydimethylsiloxane backbone with the tunable hydrophilicity of pendant polyether chains. This dual architecture enables functions not available to single-component defoamer chemistries—rapid foam knockdown characteristic of silicones, yet improved water compatibility and shear stability typical of polyethers. The most relevant comparators for procurement decisions are mineral-oil-based defoamers, conventional polyether (non-silicone) defoamers, and unmodified dimethyl silicone oil defoamers.

Why Generic Defoamer Substitution Fails — The Quantifiable Gap for CAS 68554-65-4


Industrial defoamer classes—mineral oil, polyether, and silicone—exhibit qualitatively different structure-property relationships that preclude simple interchange. Mineral oil defoamers rely on carrier oil/hydrophobic particle synergy but suffer from limited thermal stability (≤120 °C) and narrow pH tolerance (pH 5–10) . Polyether defoamers offer better water solubility and alkali resistance yet deliver slower defoaming kinetics and shorter foam-suppression duration [1]. Unmodified dimethyl silicone oils, while fast-acting, are prone to shear-induced performance decay and can cause oil-spot defects in coatings and textile applications [2]. The polyether-modified siloxane architecture of CAS 68554-65-4 is engineered to overcome these individual trade-offs by integrating the rapid foam-breaking of a siloxane with the compatibility advantages of a polyether segment. Substituting a generic mineral oil or pure PDMS for this copolymer can therefore lead to quantifiably slower defoaming, reduced foam-suppression persistence, or surface-quality defects that cascade into higher reject rates and process downtime.

Silicone Defoamer Oil CAS 68554-65-4 — Comparator-Based Quantitative Evidence for Scientific Selection


Surface Energy Advantage: Silicone Defoamer Oil vs. Mineral Oil and Polyether Defoamers

Defoaming efficacy is thermodynamically governed by the spreading coefficient (S = σ_foam − σ_defoamer − γ_interface), which must be positive for foam-film rupture. Silicone defoamers exhibit an ultra-low surface tension of 20–21 mN/m, approximately 28–34 % lower than polyether defoamers (25–30 mN/m) and 29–38 % lower than mineral oil defoamers (28–32 mN/m) . This differential directly translates into a higher positive spreading coefficient, enabling more rapid and complete coverage of the foam lamella. The same report tabulates salt tolerance of 30 % for silicone type versus 25 % for polyether and 15 % for mineral oil, indicating superior electrolyte compatibility .

Surface tension Spreading coefficient Defoaming mechanism

Dosage Efficiency: Silicone Defoamer Oil Achieves Equivalent Foam Control at 5–50× Lower Concentration than Mineral Oil Defoamers

Silicone defoamers (including the CAS 68554-65-4 class) are effective at typical dosages of 10–100 ppm, whereas mineral oil defoamers require 100–500 ppm and polyether defoamers require 50–300 ppm to achieve comparable foam control . An independent technical review corroborates that silicone defoamers deliver equivalent performance at approximately one-tenth the dosage of mineral oil alternatives, translating into lower total cost of ownership despite a higher per-kilogram price [1].

Dosage efficiency ppm Cost-in-use

Foam Collapse Kinetics: Silicone Defoamer Oil Collapses Bubbles 3× Faster than Mineral Oil and 1.5× Faster than Polyether at Equal Concentration

In controlled laboratory experiments, silicone defoamers at 0.1 % concentration collapsed 5 mm-diameter foam bubbles within 3 seconds. Under identical conditions, mineral-oil-based defoamers required approximately 9 seconds and polyether-based defoamers required approximately 4.5 seconds to achieve equivalent bubble rupture [1]. The factor-of-3 advantage over mineral oil and factor-of-1.5 advantage over polyether is attributed to the extremely low surface tension (20–21 dyn/cm) and rapid spreading kinetics of the siloxane backbone.

Foam collapse speed Defoaming kinetics Bubble rupture time

pH Versatility: Silicone Defoamer Oil Maintains Function Across pH 1–14, Outperforming Mineral Oil (pH 5–10) and Polyether (pH 3–12) Defoamers

The Si–O backbone of silicone defoamers is chemically resistant to hydrolysis across a broad pH range. A technical comparison table reports pH stability of 1–14 for silicone defoamers, versus 3–12 for polyether defoamers and 5–10 for mineral-oil-based defoamers . An independent source corroborates that silicone defoamers maintain foam-suppression time extended 4–6 times relative to mineral oil defoamers across pH 2–12 [1].

pH stability Chemical resistance Process compatibility

Foam Suppression Longevity: Silicone Defoamer Oil Delivers >72 Hours of Foam Suppression vs. 8–12 Hours (Mineral Oil) and 24–36 Hours (Polyether)

Foam suppression time—the duration a defoamer prevents foam re-formation after initial dosing—is a critical parameter for continuous industrial processes. Comparative data show that silicone defoamers provide >72 hours of foam suppression, whereas mineral oil defoamers deliver 8–12 hours and polyether defoamers provide 24–36 hours under comparable conditions [1]. This >72-hour persistence reduces the frequency of re-dosing and associated process interruptions.

Foam suppression persistence Long-term antifoam Process uptime

Shear Stability and Surface Quality: Polyether-Modified Siloxane (CAS 68554-65-4) Maintains Defoaming Under Prolonged Shear vs. Dimethyl Silicone Oil Defoamers

Polyether-modified silicone defoamers, the structural class of CAS 68554-65-4, retain antifoaming efficacy under prolonged high-shear conditions that degrade the performance of conventional dimethyl silicone oil formulations. Industry technical reports note that the polyether modification reduces staining (oil-spot defects) on treated surfaces, a well-known drawback of unmodified PDMS defoamers in coatings and textile applications [1]. This copolymer architecture provides dual-base defoaming—the siloxane block serving as the lipophilic foam-breaking moiety and the polyether block imparting hydrophilic compatibility and shear-resistant dispersion stability [1].

Shear stability Polyether modification Surface defect prevention

Silicone Defoamer Oil CAS 68554-65-4 — High-Impact Application Scenarios Driven by Quantitative Evidence


High-Temperature and High-Shear Industrial Processing (Textile Dyeing, Chemical Reactors)

Processes operating above 120 °C or under sustained high-shear mixing (>1000 rpm) degrade mineral oil defoamers and cause performance drift in unmodified PDMS defoamers. The thermal stability of silicone defoamers (−40 °C to 300 °C) and the shear-resistant dispersion of the polyether-modified architecture make CAS 68554-65-4 suitable for polyester-fabric high-temperature dyeing, chemical reactor foam control, and metalworking fluid systems where thermal and mechanical stress are continuous [1][2].

Strongly Acidic or Alkaline Process Streams (Pulp Bleaching, CIP Cleaning, Flue-Gas Desulfurization)

Process streams at pH <5 or pH >10 are outside the functional range of mineral oil and many polyether defoamers. The pH 1–14 stability of silicone defoamers, combined with 4–6× extended foam suppression relative to mineral oil at extreme pH, supports reliable foam control in kraft pulp bleaching (pH 12–14), acid pickling, and amine-based flue-gas desulfurization units [1][2].

Surface-Critical Coatings, Inks, and Printing Applications

Unmodified dimethyl silicone oil defoamers are notorious for causing cratering and oil-spot defects on coated or printed surfaces. The polyether-modified siloxane structure of CAS 68554-65-4 reduces surface staining while retaining fast foam knockdown (3 s for 5 mm bubbles at 0.1 % dosage), making it preferable for high-gloss paints, printing inks, and waterborne coating formulations where surface quality directly determines product grade [1][2].

Continuous Bioreactor and Fermentation Processes Requiring Extended Foam Suppression

In yeast fermentation and aerobic bioreactors, foam overflow risks contamination and reduces working volume. Silicone defoamers delivering >72 hours of foam suppression—6–9× longer than mineral oil alternatives—enable extended batch campaigns with fewer dosing interventions. FDA-compliant silicone defoamer grades have demonstrated 92 % reduction in foam overflow during yeast fermentation [1].

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